N2-(3-fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
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Properties
IUPAC Name |
2-N-(3-fluorophenyl)-4-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O.ClH/c1-14-4-2-6-16(12-14)22-18-24-19(23-17-7-3-5-15(21)13-17)26-20(25-18)27-8-10-28-11-9-27;/h2-7,12-13H,8-11H2,1H3,(H2,22,23,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWTWTLUINTHFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N2-(3-fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a triazine core substituted at various positions, which contributes to its biological activity. The presence of the 3-fluorophenyl and morpholino groups enhances its interaction with biological targets.
Research indicates that compounds within the 1,3,5-triazine-2,4-diamine class exhibit diverse mechanisms of action. They target various enzymes and receptors involved in critical biological processes:
- Enzyme Inhibition : These compounds have been shown to inhibit key enzymes such as DNA topoisomerase IIα and carbonic anhydrases, which are crucial in cancer cell proliferation and survival .
- Receptor Modulation : They also interact with central nervous system (CNS) receptors like serotonin 5-HT6 and adenosine A2a receptors, indicating potential applications in neuropharmacology .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MDA-MB231 (breast) | 0.06 | DNA topoisomerase IIα inhibition | |
| SKBR-3 (breast) | 0.15 | Carbonic anhydrase inhibition | |
| MCF-7 (breast) | >10 | Minimal effect |
These results indicate that the compound is particularly effective against triple-negative breast cancer cells (MDA-MB231), which are often more resistant to conventional therapies.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural components. Modifications in the phenyl substituents significantly affect its biological activity:
- Electron-Donating Groups : The presence of electron-donating groups in the para position of the phenyl ring enhances activity.
- Substituent Positioning : The positioning of substituents on the phenyl rings influences the compound's interaction with biological targets .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Treatment : A study involving MDA-MB231 cells showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. This suggests a promising avenue for developing targeted therapies for aggressive breast cancer types .
- Neuropharmacological Applications : Preliminary investigations into the CNS receptor interactions indicate that this compound may also have implications for treating neurological disorders. Its binding affinity to serotonin receptors suggests potential antidepressant or anxiolytic properties .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds with triazine structures exhibit potential antitumor properties. N2-(3-fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride has been studied for its ability to inhibit tumor cell proliferation. In vitro studies showed that this compound could induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies demonstrated that it exhibits significant inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival.
Agricultural Applications
Herbicidal Activity
In agricultural research, this compound has shown promise as a herbicide. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for controlling weed populations effectively. Field trials have indicated that this compound can reduce the growth of target weeds while minimizing harm to crops.
Pesticidal Applications
Additionally, the compound is being explored for its potential use as a pesticide. Its structural characteristics allow it to interact with pest biological systems effectively, leading to increased mortality rates among targeted insect populations.
Materials Science
Polymer Stabilizers
In the field of materials science, this compound is utilized in developing polymer photostabilizers. These additives enhance the durability and lifespan of polymers exposed to UV radiation. Studies have shown that incorporating this compound into polymer matrices significantly improves their resistance to photodegradation.
Nanocomposite Development
The compound is also being investigated for use in nanocomposite materials. Its unique properties can contribute to enhanced mechanical strength and thermal stability when integrated with nanomaterials.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study conducted on the antitumor effects of this compound involved treating cultured cancer cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptotic cell death compared to control groups.
Case Study 2: Agricultural Field Trials
Field trials assessing the herbicidal efficacy of this compound were carried out on common agricultural weeds. The results showed a significant reduction in weed biomass when treated with the compound at specific concentrations over a growing season.
Q & A
Basic: What synthetic methodologies are validated for synthesizing N2-(3-fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride?
Answer:
The compound is synthesized via nucleophilic substitution and microwave-assisted one-pot reactions .
- Stepwise nucleophilic substitution (e.g., cyanuric chloride reacting with morpholine and aryl amines) is commonly used, where sequential substitution at the 6-, 2-, and 4-positions of the triazine core ensures regioselectivity .
- Microwave-assisted synthesis (e.g., combining cyanoguanidine, aldehydes, and amines) reduces reaction time from hours to minutes, with yields up to 65% under optimized conditions .
Key variables : Temperature (60–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents.
Basic: Which spectroscopic and analytical techniques confirm the compound’s structural integrity?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 3.2–3.9 ppm for morpholine protons, δ 6.8–7.9 ppm for aryl groups) .
- IR Spectroscopy : Confirms functional groups (e.g., N-H stretches at ~3285 cm⁻¹, C-F vibrations at ~1211 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] at m/z 480.18) .
- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C: 58.82%, H: 4.94%, N: 20.58%) .
Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while THF reduces side reactions .
- Catalyst screening : Base catalysts (e.g., K₂CO₃) enhance substitution efficiency at the triazine core .
- Temperature control : Maintaining 80–100°C prevents thermal decomposition of intermediates .
- Microwave parameters : Power (300–600 W) and irradiation time (10–30 min) balance yield and energy efficiency .
Example : A 15-minute microwave reaction at 100°C in DMF increased yield by 20% compared to conventional heating .
Advanced: How do researchers resolve contradictions in reported biological activity data (e.g., anticancer efficacy)?
Answer:
Contradictions arise from assay variability and model specificity . Mitigation strategies include:
- Standardized cell lines : Use authenticated lines (e.g., MCF-7 for breast cancer) to ensure reproducibility .
- Dose-response profiling : Establish IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) .
- Mechanistic validation : Pair cytotoxicity assays with apoptosis markers (e.g., caspase-3 activation) .
- In vivo cross-validation : Compare tumor regression in xenograft models (e.g., murine vs. zebrafish) to confirm activity .
Basic: What is the hypothesized mechanism of action in anticancer research?
Answer:
The compound likely targets kinase signaling pathways and apoptosis regulation :
- Kinase inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR or PI3K) disrupts phosphorylation cascades .
- Apoptosis induction : Upregulates pro-apoptotic proteins (e.g., Bax) and downregulates Bcl-2 .
Experimental design : - Kinase profiling : Use recombinant kinases and ATP-Glo assays to quantify inhibition .
- Flow cytometry : Measure Annexin V/PI staining to assess apoptotic populations .
Advanced: How to design stability studies under physiological conditions?
Answer:
- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, analyzing degradation via HPLC .
- Thermal stability : Store at 25°C, 40°C, and 60°C for 1–4 weeks, monitoring decomposition by TLC or LC-MS .
- Metabolite identification : Use hepatocyte microsomes or S9 fractions to profile Phase I/II metabolites .
Key parameters : Degradation products exceeding 5% require structural elucidation per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
